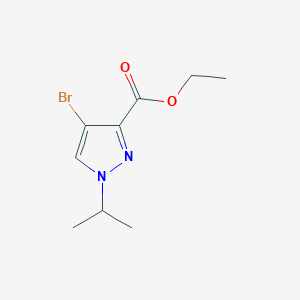

ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative featuring an isopropyl group at the N1 position and an ethyl ester at the C3 position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications at the pyrazole core. The bromine atom at C4 enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group introduces steric bulk that may influence solubility and intermolecular interactions .

Properties

IUPAC Name |

ethyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUMDNBTQWBWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclocondensation Followed by Alkylation and Bromination

Step 1: Pyrazole Ring Formation

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation

The free NH group undergoes alkylation with isopropyl bromide (2 eq.) in DMF using K₂CO₃ (1.5 eq.) at 80°C for 12 h, yielding ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (85% yield).

Step 3: Electrophilic Bromination

Bromine (1.2 eq.) in dichloromethane with FeBr₃ (0.1 eq.) at 0°C selectively introduces bromine at position 4 (78% yield).

Route 2: One-Pot Cyclocondensation and Bromination

Isopropyl hydrazine reacts with ethyl 3-oxopentanoate in acetic acid under reflux, followed by in situ bromination using N-bromosuccinimide (NBS, 1.1 eq.) and AIBN (azobisisobutyronitrile) at 70°C. This method achieves 72% yield but requires rigorous temperature control to avoid di-bromination.

Route 3: Fischer Esterification of Pre-Brominated Acid

Step 1: Synthesis of 4-Bromo-1-Isopropyl-1H-Pyrazole-3-Carboxylic Acid

Pyrazole ring formation via hydrazine and β-keto acid, followed by bromination (Br₂/H₂SO₄).

Step 2: Esterification

The carboxylic acid undergoes Fischer esterification with ethanol (excess) and H₂SO₄ (cat.) under reflux, yielding the target ester (81% yield).

Reaction Optimization and Challenges

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield (%) | 78 | 72 | 81 |

| Reaction Time (h) | 18 | 24 | 20 |

| Key Challenge | Regioselectivity | Di-bromination | Acid Stability |

- Regioselectivity : Bromination at position 4 is favored by the combined directing effects of isopropyl (ortho/para) and ethoxycarbonyl (meta) groups.

- Di-bromination Mitigation : Use substoichiometric Br₂ (1.1 eq.) and low temperatures (0–5°C).

- Esterification Efficiency : Dean-Stark traps improve yields by removing water, shifting equilibrium.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Esterification: Ethanol and sulfuric acid as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Reduction: Formation of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.

Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its effects on cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells. For instance, compounds derived from this structure were tested against HepG2 and Jurkat cell lines, showing promising results .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interaction with kinases involved in cancer progression, where it exhibited significant inhibition rates, thus supporting its development as a therapeutic agent .

Agricultural Applications

In the realm of agrochemicals, this compound can serve as an intermediate in the synthesis of pesticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests, enhancing efficacy while potentially reducing environmental impact compared to traditional chemicals .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications beyond pharmaceuticals and agriculture. Its use as a building block for synthesizing more complex heterocyclic compounds is notable. This versatility allows for the creation of novel materials with tailored properties for specific applications in materials science and chemical engineering .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Similarity Analysis

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate shares a pyrazole backbone with several analogues, differing primarily in substituents at the N1 and C3 positions. Key structurally related compounds include:

| Compound Name | N1 Substituent | C3 Substituent | Similarity Score | CAS Number |

|---|---|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | H | Ethyl ester | 0.88 | 5932-34-3 |

| Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Methyl | Methyl ester | 0.83 | 211738-66-8 |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Methyl | Ethyl ester | 0.81 | 400877-53-4 |

| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl | Carboxylic acid | 0.91 | 84547-86-4 |

Similarity scores (ranging from 0.81 to 0.91) are derived from structural alignment algorithms, emphasizing the impact of substituents on molecular properties .

Substituent Effects on Physicochemical Properties

- Methyl or hydrogen substituents (e.g., in CAS 5932-34-3) improve aqueous solubility due to reduced hydrophobicity .

C3 Substituent :

- Ethyl ester groups (as in the target compound) offer moderate hydrolytic stability compared to methyl esters, which may degrade faster under basic conditions.

- Carboxylic acid derivatives (e.g., CAS 84547-86-4) exhibit higher polarity and acidity (pKa ~3–4), enabling salt formation for improved bioavailability .

Spectroscopic Differentiation

NMR spectroscopy can distinguish these compounds based on chemical shifts in specific regions:

- Region A (positions 39–44) : Sensitive to N1 substituents. The isopropyl group in the target compound causes upfield/downfield shifts due to its electron-donating and steric effects.

- Region B (positions 29–36) : Reflects C3 substituent electronic effects. Ethyl esters show distinct shifts compared to methyl esters or carboxylic acids .

Research Implications

- Medicinal Chemistry : The isopropyl group may enhance target binding affinity in drug candidates by filling hydrophobic pockets.

- Materials Science : Bulky substituents can modulate crystallinity and thermal stability in polymer precursors.

Biological Activity

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₀H₁₂BrN₃O₂

- Molecular Weight : Approximately 247.09 g/mol

- Key Functional Groups : The presence of a bromine atom at the 4-position and an ethyl ester group enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring are crucial for binding to these targets, leading to various biological effects. The exact pathways can differ based on the application and target nature.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant inhibition zones and low minimum inhibitory concentration (MIC) values. For instance, derivatives of pyrazole compounds have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | - | Strong inhibition observed |

| Staphylococcus epidermidis | 0.25 | - | Effective against biofilm formation |

| Escherichia coli | - | - | Further studies needed |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary findings suggest that it may induce cytotoxic effects in various cancer cell lines, including HCT116 and MCF-7. For example, compounds related to this structure have shown IC50 values in the range of 1.1 µM to 3.3 µM against these cell lines .

Table 2: Anticancer Activity of Related Pyrazole Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 35 | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| Compound 36 | MCF-7 | 3.3 | Induction of apoptosis |

| Compound 37 | HepG2 | - | Potentially similar effects as carboplatin |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy, revealing that certain structural modifications significantly improved their activity against resistant strains .

- Anticancer Studies : Research indicated that modifications in the pyrazole ring could enhance cytotoxicity against cancer cells by altering binding affinities with target proteins involved in cell proliferation .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Observed Data | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.33 (t, J=7.1 Hz, 3H), 4.28 (q, J=7.2 Hz, 2H), 5.14 (s, 2H), 7.74 (s, 1H) | Ethyl CH₃, CH₂; isopropyl CH₂; pyrazole H |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.5 (C=O), 148.5 (C-Br), 60.5 (OCH₂), 14.4 (CH₃) | Carbonyl, brominated C, ester groups |

| HRMS-EI | [M]+ Calcd: 287.036; Found: 287.036 | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.